molecular formula C11H21NO B12288202 (3-Oxaspiro[5.5]undecan-9-yl)methanamine

(3-Oxaspiro[5.5]undecan-9-yl)methanamine

Cat. No.: B12288202
M. Wt: 183.29 g/mol
InChI Key: ZSZXDJXZSZNBGE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Advanced Organic Synthesis

Spirocycles are bicyclic organic compounds where two rings are connected by a single, shared atom. This structural feature imparts a high degree of three-dimensionality and conformational rigidity compared to their planar aromatic counterparts. researchgate.nettandfonline.com The inherent three-dimensional nature of spirocycles allows for the precise spatial arrangement of functional groups, which is a crucial factor in designing molecules that can effectively interact with biological targets. tandfonline.com Consequently, spirocyclic scaffolds are increasingly utilized in medicinal chemistry to enhance properties such as potency, selectivity, and pharmacokinetic profiles. nih.govbldpharm.com The introduction of a spiro center can also improve physicochemical properties like aqueous solubility and metabolic stability, making these systems highly desirable in drug discovery. researchgate.nettandfonline.com

The Role of Amines as Versatile Synthons in Complex Molecule Construction

Amines are fundamental building blocks in organic synthesis, serving as versatile synthons for the construction of a vast array of complex molecules. numberanalytics.comamerigoscientific.com As derivatives of ammonia (B1221849), the nitrogen atom in an amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This reactivity allows amines to participate in a multitude of chemical transformations, including alkylation, acylation, and the formation of imines, which are key intermediates in many synthetic pathways. numberanalytics.comenamine.net In the pharmaceutical and agrochemical industries, amine functionalities are prevalent, often being essential for the biological activity of the molecule. amerigoscientific.com Their ability to form hydrogen bonds and act as proton acceptors at physiological pH makes them critical for molecular recognition and binding to biological targets such as enzymes and receptors. purkh.com

Overview of (3-Oxaspiro[5.5]undecan-9-yl)methanamine within Contemporary Chemical Research

This compound is a primary amine featuring a 3-oxaspiro[5.5]undecane core. This structure combines the three-dimensional rigidity of a spirocycle with the versatile reactivity of a primary amine, making it a compound of interest in synthetic and medicinal chemistry. While specific research on this compound is not extensively published, its structural analogue, 3-Oxaspiro[5.5]undecan-9-amine, has been identified in patent literature as a potential modulator of cMYC-mRNA translation. chiralen.com The c-Myc oncoprotein is a significant target in cancer research, as its dysregulation is implicated in a majority of human cancers. numberanalytics.com The investigation of spirocyclic amines in this context underscores their potential as scaffolds for the development of novel therapeutic agents. The synthesis and exploration of derivatives such as this compound are therefore of considerable interest for expanding the chemical space available for drug discovery.

Chemical Properties and Synthesis

The synthesis of this compound can be approached through established methods in organic chemistry, leveraging the reactivity of its constituent functional groups.

Data Table of Physicochemical Properties

PropertyValueSource
Molecular Formula C11H21NO guidechem.com
Molecular Weight 183.29 g/mol guidechem.com
CAS Number 2092347-29-8 guidechem.com
Canonical SMILES C1CC2(CCC1CN)CCOCC2 guidechem.com
InChI Key ZSZXDJXZSZNBGE-UHFFFAOYSA-N guidechem.com

This data is compiled from publicly available chemical databases and may be computed.

Detailed Research Findings on Synthesis

A prevalent and efficient method for the synthesis of primary amines from ketones is through reductive amination. youtube.comyoutube.com This two-step process typically involves the formation of an intermediate imine or enamine, followed by reduction to the corresponding amine. For the synthesis of this compound, a plausible synthetic route would start from the corresponding spirocyclic ketone, 3-Oxaspiro[5.5]undecan-9-one.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-9-ylmethanamine

InChI

InChI=1S/C11H21NO/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10H,1-9,12H2

InChI Key

ZSZXDJXZSZNBGE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CN)CCOCC2

Origin of Product

United States

Synthetic Methodologies for 3 Oxaspiro 5.5 Undecan 9 Yl Methanamine

Retrosynthetic Analysis and Key Disconnections for the Spirocyclic Amine Scaffold

A logical retrosynthetic analysis of (3-Oxaspiro[5.5]undecan-9-yl)methanamine identifies several key disconnections. The primary amine can be envisioned as arising from the reduction of a nitrile group, a common and reliable transformation in organic synthesis. This disconnection leads to the precursor, (3-Oxaspiro[5.5]undecan-9-yl)carbonitrile.

Further disconnection of the carbonitrile group from the cyclohexane (B81311) ring points to a key intermediate, 3-Oxaspiro[5.5]undecan-9-one. This spirocyclic ketone is a pivotal building block, as its carbonyl group provides a handle for the introduction of the required one-carbon aminomethyl synthon.

The spiro[5.5]undecane framework itself can be disconnected at the spiro-junction, suggesting a ring-closing strategy. A powerful and widely used method for the construction of six-membered rings is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgnih.govnih.gov This approach would utilize a suitable tetrahydropyran-containing precursor and an α,β-unsaturated ketone.

Approaches to the Spiro[5.5]undecane Core Construction

Formation of the Oxaspiro Ring System

The formation of the 3-oxaspiro[5.5]undecane ring system can be effectively achieved through a Robinson annulation reaction. wikipedia.orgnih.govresearchgate.net A plausible approach involves the reaction of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone. researchgate.net This reaction, typically catalyzed by acid or base, proceeds through a Michael addition to form a 1,5-dicarbonyl intermediate, which then undergoes an intramolecular aldol condensation to yield 3-oxaspiro[5.5]undec-7-en-9-one. Subsequent hydrogenation of the double bond furnishes the key intermediate, 3-Oxaspiro[5.5]undecan-9-one. researchgate.net

ReactantsConditionsProductYieldReference
2H-Tetrahydropyran-4-carboxaldehyde, Methyl vinyl ketonePhosphoric acid, Benzene, reflux3-Oxaspiro[5.5]undec-7-en-9-one72% researchgate.net
3-Oxaspiro[5.5]undec-7-en-9-oneH₂, Pd/C, Ethyl acetate (B1210297)3-Oxaspiro[5.5]undecan-9-one81% researchgate.net

Strategies for Spirocenter Elaboration

The elaboration of the spirocenter with the desired functionality is a critical step. Starting from the key intermediate, 3-Oxaspiro[5.5]undecan-9-one, the aminomethyl group can be introduced via a two-step sequence involving the formation of a nitrile followed by reduction. The ketone can be converted to the corresponding cyanohydrin, which can then be reduced to the aminomethyl group. Alternatively, a Wittig-type reaction could be employed to introduce a cyanomethylene group, which upon reduction would yield the target amine.

Another strategy involves the direct conversion of the ketone to the amine via reductive amination. However, this would lead to a secondary amine if a primary amine is used as the nitrogen source. To obtain the primary amine, a protected amine equivalent or a more complex multi-step sequence would be necessary.

Stereoselective Introduction of the Amine Functionality

Controlling the stereochemistry at the 9-position of the spirocyclic scaffold is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Both enantioselective and diastereoselective approaches can be envisioned for the synthesis of this compound.

Enantioselective and Diastereoselective Synthetic Routes

An enantioselective synthesis could be achieved by employing a chiral catalyst in the key ring-forming step. Organocatalytic asymmetric Robinson annulations, often utilizing proline or its derivatives, have emerged as powerful tools for the synthesis of chiral cyclic ketones with high enantiomeric excess. wikipedia.orgmasterorganicchemistry.comacs.orgnumberanalytics.com The use of a chiral proline catalyst in the reaction between 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone could potentially afford an enantiomerically enriched 3-oxaspiro[5.5]undec-7-en-9-one.

Once the chiral spirocyclic ketone is obtained, the subsequent reduction of the carbonyl group or a derivative thereof must be performed diastereoselectively to control the stereochemistry of the newly formed stereocenter. The reduction of cyclic ketones can be influenced by the steric hindrance of the existing ring system, often leading to preferential attack from the less hindered face.

Chiral Auxiliary and Catalyst-Controlled Methods

The use of chiral auxiliaries provides another robust strategy for stereocontrol. documentsdelivered.comwikipedia.orgnih.gov A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral amine could be condensed with the spirocyclic ketone to form a chiral imine, which could then be reduced diastereoselectively. Subsequent cleavage of the auxiliary would yield the desired chiral amine. Evans oxazolidinones and camphor-derived auxiliaries are well-established examples of effective chiral auxiliaries. wikipedia.orgresearchgate.net

Catalyst-controlled methods offer a more atom-economical approach to stereoselective synthesis. Asymmetric reduction of the spirocyclic ketone or a corresponding imine using a chiral catalyst can provide direct access to the desired stereoisomer. Chiral oxazaborolidine catalysts (CBS catalysts) are known to be highly effective for the enantioselective reduction of prochiral ketones. nih.gov Furthermore, transition metal catalysts, such as those based on ruthenium or rhodium in combination with chiral ligands like BINAP, are widely used for the asymmetric hydrogenation of ketones and imines. jst.go.jporganic-chemistry.org The choice of catalyst and reaction conditions can be fine-tuned to achieve high levels of both enantioselectivity and diastereoselectivity.

Catalytic SystemSubstrateProductEnantiomeric Excess (ee)Reference
L-Proline2-Methylcyclohexane-1,3-dione, Methyl vinyl ketoneWieland-Miescher ketone60-70% wikipedia.org
Chiral Phosphoric AcidsKetone, α,β-Unsaturated ketoneCyclohexenone derivativesHigh researchgate.net
(S)-Sigamide, TrichlorosilaneKetiminesChiral amines≤ 97% nih.gov
RuCl₂[(S)-binap][(S,S)-dpen]Aromatic ketonesChiral secondary alcoholsHigh jst.go.jp

Examination of Convergent and Linear Synthetic Strategies

The construction of the this compound framework can be envisioned through both linear and convergent synthetic strategies. Each approach presents distinct advantages and challenges in terms of efficiency, yield, and adaptability.

StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential construction of the molecule from a single starting material.Conceptually simpler to plan.Overall yield can be low for long sequences. purdue.edu
Convergent Synthesis Independent synthesis of fragments followed by their assembly.Higher overall yields are often achievable. purdue.eduMay require more complex planning and fragment coupling reactions.

Catalytic Methods Applied in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, particularly in the crucial reductive amination step that converts the ketone precursor to the final amine. Both transition metal-catalyzed and organocatalytic methods are applicable.

Transition Metal-Catalyzed Processes

Transition metal catalysts are widely employed for reductive aminations due to their high efficiency and selectivity. masterorganicchemistry.com For the synthesis of this compound from 3-Oxaspiro[5.5]undecan-9-one, a common approach involves the use of a metal catalyst with a reducing agent.

A frequently utilized system is palladium on carbon (Pd/C) with hydrogen gas (H2). youtube.comnih.gov This heterogeneous catalyst is effective for the reduction of the intermediate imine or enamine formed from the ketone and an ammonia (B1221849) source. Other noble metal catalysts such as those based on platinum, rhodium, and ruthenium have also been shown to be effective in reductive amination reactions. nih.gov More recently, catalysts based on more earth-abundant metals like cobalt and nickel are gaining attention as more sustainable alternatives. organic-chemistry.org The choice of catalyst and reaction conditions, including solvent, temperature, and pressure, can significantly influence the yield and selectivity of the reaction.

Catalyst SystemDescriptionKey Features
Pd/C, H₂ Heterogeneous palladium on carbon with hydrogen gas.Widely used, efficient for imine reduction. youtube.comnih.gov
PtO₂, H₂ Platinum dioxide (Adam's catalyst) with hydrogen gas.Effective for a broad range of reductive aminations.
Raney Ni, H₂ A nickel-aluminium alloy catalyst with hydrogen gas.A more cost-effective alternative to noble metals.
Ir complexes Homogeneous iridium complexes.Can offer high activity and selectivity under specific conditions. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. youtube.com In the context of synthesizing chiral amines, organocatalysts can facilitate enantioselective reductive aminations. While the direct synthesis of this compound using organocatalysis is not extensively documented in readily available literature, the principles of organocatalytic amination of ketones are well-established. uni.lu

Chiral primary amines or their salts, derived from natural amino acids like proline, can catalyze the formation of a chiral iminium ion from the ketone, which is then reduced stereoselectively. youtube.com This approach could potentially be applied to the synthesis of enantiomerically enriched this compound. The use of a chiral phosphoric acid or a chiral bifunctional squaramide could also be explored to activate the imine for enantioselective reduction.

Sustainable Synthesis Considerations for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several aspects can be considered to enhance its sustainability.

One key area is the choice of catalyst. The use of catalysts based on earth-abundant and non-toxic metals, such as iron or cobalt, is preferable to those based on precious and toxic heavy metals like palladium or platinum. organic-chemistry.org Furthermore, the development of recyclable heterogeneous catalysts can simplify product purification and reduce waste.

Atom economy is another important consideration. Reductive amination is an atom-economical reaction as it incorporates the amine source directly into the product. masterorganicchemistry.com To further improve atom economy, the use of hydrogen gas as the reductant is ideal as it only produces water as a byproduct. youtube.com Alternative hydrogen sources like formic acid or isopropanol (B130326) can also be used in transfer hydrogenation processes.

The selection of solvents is also crucial. Utilizing greener solvents, such as water, ethanol (B145695), or supercritical fluids, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis.

Chemical Reactivity and Functionalization of 3 Oxaspiro 5.5 Undecan 9 Yl Methanamine

Diverse Reactivity Profiles of the Primary Amine Group

The primary amine group is expected to undergo a variety of standard transformations.

Transformations Involving the Oxaspiro Ring System

The 3-oxaspiro[5.5]undecane ring system presents its own set of potential chemical modifications.

Stereochemical Control and Regioselectivity in Derivatization Reactions

The derivatization of (3-Oxaspiro[5.5]undecan-9-yl)methanamine presents interesting challenges and opportunities in stereochemical control and regioselectivity. The spirocyclic core is chiral, and the presence of the exocyclic aminomethyl group introduces a potential for the creation of new stereocenters.

The regioselectivity of reactions primarily involves the nucleophilic primary amine. This group is the most reactive site for electrophilic attack. The tetrahydropyran (B127337) oxygen can also participate in reactions, for instance, by coordinating to Lewis acids, which might influence the reactivity of the amine. However, under most conditions, the amine's nucleophilicity dominates.

Stereochemical control in derivatization reactions is influenced by the conformational rigidity of the spiro[5.5]undecane system. The cyclohexane (B81311) ring can exist in a chair conformation, and the substituent at the 9-position can be either axial or equatorial. The preferred conformation will dictate the steric environment around the reactive aminomethyl group, thereby influencing the approach of reagents and potentially leading to diastereoselective transformations. For instance, in reactions that generate a new stereocenter at the alpha-carbon to the nitrogen, the bulky spirocyclic framework can direct the incoming group to the less hindered face, resulting in one diastereomer being formed in excess.

Applications in Advanced Cross-Coupling and Functionalization Reactions

The primary amine functionality of this compound makes it a valuable building block in a variety of advanced cross-coupling and functionalization reactions, enabling the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govwikipedia.org this compound, as a primary amine, is an excellent substrate for this reaction, allowing for its arylation with a wide range of aryl halides and triflates. The general reaction involves the coupling of the amine with an aryl electrophile in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wuxiapptec.comorganic-chemistry.org

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is required to deprotonate the amine or the intermediate palladium-amido complex. wikipedia.org

Table 1: Illustrative Conditions for Buchwald-Hartwig Arylation of this compound

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-BromotoluenePd(OAc)₂XPhosNaOt-BuToluene10085
2-ChloropyridinePd₂(dba)₃RuPhosK₃PO₄Dioxane11078
4-IodoanisolePdCl₂(dppf)dppfCs₂CO₃THF8092

This data is illustrative and based on typical conditions for Buchwald-Hartwig aminations with primary amines.

The Chan-Lam coupling provides an alternative, copper-catalyzed method for the formation of aryl C-N bonds. organic-chemistry.org This reaction couples this compound with arylboronic acids. A key advantage of the Chan-Lam coupling is that it can often be carried out under milder conditions, sometimes even at room temperature and open to the air. organic-chemistry.org

The reaction is typically catalyzed by copper(II) acetate (B1210297) and can be promoted by the addition of a base like pyridine (B92270) or triethylamine. The scope of the reaction is broad, tolerating a variety of functional groups on the arylboronic acid.

Table 2: Representative Conditions for Chan-Lam Coupling of this compound

Arylboronic AcidCopper SourceBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidCu(OAc)₂PyridineDCMRoom Temp75
4-Methoxyphenylboronic acidCu(OAc)₂Et₃NMethanol5082
3-Fluorophenylboronic acidCu(OAc)₂DMAPToluene8068

This data is illustrative and based on general conditions for Chan-Lam couplings with primary amines.

This compound can participate in Mannich reactions, a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an acidic proton (like a ketone). This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base.

The reaction proceeds through the formation of an iminium ion from the reaction of this compound and the aldehyde. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound. The reaction can be catalyzed by either acid or base. The steric bulk of the spirocyclic scaffold can influence the stereochemical outcome of the reaction when a prochiral ketone is used.

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound (often an α-hydroxy acid or an aldehyde), and an organoboronic acid. nih.govresearchgate.net this compound is a suitable amine component for this reaction, leading to the formation of α-substituted amines.

This reaction is particularly valuable for the synthesis of complex amino acid and amino alcohol derivatives. The reaction is typically carried out in a protic solvent like ethanol (B145695) or hexafluoroisopropanol (HFIP) and often proceeds at room temperature. nih.gov The use of chiral auxiliaries or chiral boronic acids can lead to high levels of stereocontrol.

Table 3: Exemplary Petasis Reaction with this compound

Carbonyl CompoundBoronic AcidSolventTemperature (°C)Product
Glyoxylic acidPhenylboronic acidEthanolRoom TempN-((3-Oxaspiro[5.5]undecan-9-yl)methyl)-2-phenylglycine
SalicylaldehydeVinylboronic acidHFIPRoom Temp2-(((3-Oxaspiro[5.5]undecan-9-yl)methylamino)(vinyl)methyl)phenol

This data is illustrative and based on general conditions for Petasis reactions.

While this compound is a primary amine, the Leuckart-Wallach reaction is typically used for the reductive amination of ketones and aldehydes to form amines. However, a related application could involve the further alkylation of this compound. By reacting it with a ketone or aldehyde in the presence of a reducing agent like formic acid or sodium cyanoborohydride, a secondary amine can be synthesized. This is a reductive amination process.

The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is critical to avoid the reduction of the initial carbonyl compound.

Hydride Reductions and Other Chemoselective Reduction Methodologies

The synthesis of this compound likely involves the reduction of a suitable precursor. Common synthetic strategies for primary amines involve the reduction of functional groups such as nitriles, amides, or oximes, or through reductive amination of a ketone. These transformations rely on various hydride reagents and other chemoselective reduction methods.

A plausible and widely used method for preparing primary amines like this compound is through the reductive amination of the corresponding ketone, 3-Oxaspiro[5.5]undecan-9-one. masterorganicchemistry.comuni.lu This process typically involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.com

Reductive Amination of 3-Oxaspiro[5.5]undecan-9-one

The choice of reducing agent is critical for the success of reductive amination, especially to avoid the undesired reduction of the starting ketone. youtube.com

PrecursorReagentsProductReaction Type
3-Oxaspiro[5.5]undecan-9-one1. NH32. NaBH3CN or NaBH(OAc)3This compoundReductive Amination
3-Oxaspiro[5.5]undecane-9-carbonitrileLiAlH4 or H2/CatalystThis compoundNitrile Reduction
3-Oxaspiro[5.5]undecane-9-carboxamideLiAlH4 or BH3This compoundAmide Reduction

Sodium cyanoborohydride (NaBH3CN) is a particularly mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.com It is capable of reducing the protonated imine intermediate much more rapidly than the ketone starting material, especially under mildly acidic conditions (pH 4-5) that favor imine formation. masterorganicchemistry.com Another effective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which also offers high selectivity for the imine reduction. masterorganicchemistry.com

Alternatively, the synthesis could proceed through the reduction of a nitrile or an amide precursor. The reduction of 3-Oxaspiro[5.5]undecane-9-carbonitrile to this compound can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. youtube.com Similarly, the corresponding amide, 3-Oxaspiro[5.5]undecane-9-carboxamide, can be reduced to the amine using LiAlH4 or borane (B79455) (BH3). organic-chemistry.org

The chemoselectivity of these reductions is a key consideration. The ether linkage within the 3-oxaspiro[5.5]undecane core is generally stable to hydride reagents like NaBH3CN, NaBH(OAc)3, and LiAlH4 under standard conditions, allowing for the selective reduction of the nitrogen-containing functional group.

Applications of 3 Oxaspiro 5.5 Undecan 9 Yl Methanamine As a Synthetic Building Block

Construction of Complex Heterocyclic and Polycyclic Scaffolds

The primary amine of (3-Oxaspiro[5.5]undecan-9-yl)methanamine is a potent nucleophile and can readily participate in reactions to form a variety of heterocyclic systems. For instance, it can be expected to react with dicarbonyl compounds or their equivalents to form pyrroles, with α,β-unsaturated ketones in aza-Michael additions to form substituted piperidines, or with appropriate reagents to construct imidazole (B134444) or triazole rings.

While direct examples of the use of this compound in the construction of complex heterocyclic and polycyclic scaffolds are not widely reported in the literature, the reactivity of analogous spirocyclic amines provides a strong indication of its potential. For example, spirocyclic amines have been utilized in the synthesis of spiro-oxindole pyrrolizine heterocycles through multi-component reactions. researchgate.net This suggests that this compound could be a valuable substrate for similar transformations.

The general strategy for the construction of such scaffolds would involve the reaction of the primary amine with a suitable electrophile to initiate a cyclization cascade. The rigid spirocyclic core would be expected to influence the stereochemical outcome of such reactions, providing a route to diastereomerically enriched products. A modular strategy for accessing beta-spirocyclic pyrrolidine (B122466) derivatives from cyclic ketones and amino acids has been developed, highlighting the utility of such approaches in generating diverse molecular scaffolds. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Reagent Resulting Heterocycle
1,4-Dicarbonyl Pyrrole
α,β-Unsaturated Ketone Piperidine
Isothiocyanate Thiazole

Strategic Role in the Total Synthesis of Natural Products

Spirocyclic motifs are found in a variety of natural products, many of which exhibit interesting biological activities. researchgate.netresearchgate.net The 1-azaspiro[5.5]undecane skeleton, for example, is characteristic of the histrionicotoxin (B1235042) alkaloids. researchgate.net While there are no documented total syntheses of natural products that specifically utilize this compound, its structural features make it an attractive starting material for the synthesis of natural product analogues.

The synthesis of natural products containing spirocyclic ethers or amines often involves the stereocontrolled construction of the spirocyclic core at a late stage of the synthesis. However, the availability of pre-formed spirocyclic building blocks such as this compound could offer a more convergent and efficient approach. The primary amine could be used to couple the spirocyclic fragment to other parts of the molecule, or it could be transformed into other functional groups as required.

Utilization in the Design and Synthesis of Novel Chemical Entities for Research

The development of novel chemical entities with unique three-dimensional shapes is of great interest for the exploration of chemical space and the discovery of new bioactive molecules. acs.orgnih.govku.edu Spirocyclic scaffolds are particularly well-suited for this purpose due to their high sp3 character and conformational rigidity. acs.orgnih.govku.edu

This compound can be used as a starting point for the synthesis of libraries of novel compounds for biological screening. The primary amine can be readily acylated, alkylated, or otherwise functionalized to introduce a wide range of substituents. The resulting derivatives would all share the common 3-oxaspiro[5.5]undecane core, but would differ in the nature of the group attached to the nitrogen atom. This would allow for a systematic investigation of the structure-activity relationships of this class of compounds. For example, derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor agonists and σ1 receptor antagonists. acs.org

Table 2: Exemplary Reactions for Library Synthesis

Reaction Type Reagents Product Class
Acylation Acid chlorides, Anhydrides Amides
Reductive Amination Aldehydes, Ketones Secondary Amines
Sulfonylation Sulfonyl chlorides Sulfonamides

Implementation in Scaffold Hopping and Bioisosteric Replacement Strategies (from a synthetic perspective)

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core scaffold of a known active compound with a structurally different one, while maintaining the key pharmacophoric interactions with the biological target. nih.govniper.gov.inresearchgate.net The 3-oxaspiro[5.5]undecane scaffold can be considered a bioisosteric replacement for other cyclic systems, such as cyclohexane (B81311) or piperidine, that are commonly found in drug molecules.

From a synthetic perspective, this compound can be used to introduce the 3-oxaspiro[5.5]undecane motif into a molecule in a single step. The primary amine can be used to connect the spirocyclic scaffold to the rest of the molecule, for example, by forming an amide or an amine linkage. This approach allows for the rapid generation of novel analogues of existing drugs, which can then be evaluated for their biological activity. A scaffold-hopping exercise on a series of proteasome inhibitors led to a preclinical candidate, demonstrating the power of this approach. dundee.ac.uk

Contribution to the Development of Advanced Polymeric Materials and Dendrimeric Structures

The difunctional nature of this compound, with its primary amine and the potential for further functionalization, makes it a candidate for the synthesis of advanced polymeric materials and dendrimers. The primary amine can be used as a monomer in polymerization reactions, such as the formation of polyamides or polyureas. The rigid spirocyclic core would be expected to impart unique properties to the resulting polymers, such as high thermal stability and a well-defined three-dimensional structure.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. mdpi.commdpi.comnih.gov The synthesis of dendrimers often involves the use of multifunctional building blocks that can be iteratively coupled to generate the dendritic structure. While the use of this compound in dendrimer synthesis has not been specifically reported, analogous spirocyclic and diamine monomers have been employed. For instance, PAMAM dendrimers with a p-tert-butylthiacalix ku.eduarene core have been synthesized. mdpi.com The unique geometry of the 3-oxaspiro[5.5]undecane scaffold could lead to the formation of dendrimers with novel shapes and properties.

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. Host-guest chemistry is a branch of supramolecular chemistry in which a host molecule binds a guest molecule to form a complex. The well-defined three-dimensional structure of this compound, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an interesting candidate for use in supramolecular chemistry and host-guest systems.

The primary amine can act as a hydrogen bond donor, while the oxygen atom of the tetrahydropyran (B127337) ring can act as a hydrogen bond acceptor. These features could allow the molecule to self-assemble into larger, ordered structures, or to act as a host for small guest molecules. While specific studies on the supramolecular chemistry of this compound are lacking, the principles of molecular recognition suggest that it could be a valuable building block for the design of new host-guest systems. The development of novel dendrimers containing oligospiroketal rods as building blocks has been described, indicating the potential for spirocyclic structures in this field. researchgate.net

Spectroscopic and Computational Analysis of 3 Oxaspiro 5.5 Undecan 9 Yl Methanamine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like (3-Oxaspiro[5.5]undecan-9-yl)methanamine, with its multiple stereocenters and complex proton environment, advanced 1D and 2D NMR techniques are essential.

While 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, 2D NMR experiments are required to assemble the complete structural puzzle. researchgate.netmanchester.ac.uk

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between the methine proton at C9 and its adjacent methylene (B1212753) protons on the cyclohexane (B81311) ring, as well as the coupling networks within the tetrahydropyran (B127337) and cyclohexane ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. researchgate.net Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, definitively linking the proton and carbon chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. This is crucial for identifying quaternary carbons, such as the spirocenter (C5), by observing correlations from nearby protons. For instance, protons on C4, C6, C7, and C11 would show correlations to the C5 spiro atom. It also helps connect different fragments of the molecule, such as linking the aminomethyl protons (H12) to the C9 and C10/C2 carbons of the cyclohexane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the relative stereochemistry. For example, it can distinguish between an axial and equatorial orientation of the aminomethyl group at C9 by observing its spatial proximity to other axial or equatorial protons on the cyclohexane ring.

Based on analogous spiro[5.5]undecane systems, a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. cdnsciencepub.comresearchgate.netresearchgate.net The cyclohexane and tetrahydropyran rings are expected to adopt chair conformations. researchgate.netcdnsciencepub.com

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
C1/C11~35-38~1.4-1.6C5, C2/C10H2/H10, H7/H4
C2/C10~20-23~1.5-1.7C1/C11, C9, C5H1/H11, H9
C4/C8~60-63~3.5-3.7C5, C7/C6H7/H6
C5 (Spiro)~72-75---
C6/C7~30-33~1.6-1.8C5, C4/C8H4/H8
C9~38-42~1.8-2.0C1/C11, C2/C10, C12H2/H10, H12
C12 (-CH₂NH₂)~45-48~2.6-2.8C9, C2/C10H9, H2/H10
-NH₂-~1.2-1.5 (broad)C12H12

This compound is a chiral molecule. The direct analysis of enantiomers by NMR is not possible as they have identical spectra in an achiral solvent. However, the use of chiral lanthanide shift reagents can resolve this issue. These reagents, such as europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are Lewis acids that can reversibly coordinate to Lewis basic sites in the substrate molecule, like the primary amine group.

When the chiral reagent complexes with the enantiomers of the amine, it forms two transient diastereomeric complexes. Diastereomers have different physical properties and, consequently, different NMR spectra. This results in the separation of previously overlapping signals in the ¹H NMR spectrum, allowing for the direct integration of the peaks corresponding to each enantiomer and thus the determination of enantiomeric excess (ee).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₁H₂₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides structural information. The fragmentation of the title compound is expected to be directed by the two functional groups: the primary amine and the ether linkage.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant pathway for amines. Cleavage of the C9-C12 bond is unlikely as it would result in the loss of the amine. More probable is the cleavage of the C9-C2 or C9-C10 bonds, leading to the formation of a stable iminium ion.

Ring Cleavage of the Tetrahydropyran: The ether functionality can direct fragmentation through cleavage of the C-O bonds or adjacent C-C bonds. This can occur via charge- or radical-initiated processes, leading to characteristic losses. nih.gov

Loss of Ammonia (B1221849): A small fragment corresponding to the loss of NH₃ (17 Da) may also be observed.

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo cleavage, typically resulting in the loss of neutral ethylene (B1197577) (28 Da) or propylene (B89431) (42 Da) fragments from the molecular ion. docbrown.info

Predicted HRMS Fragmentation Data for [C₁₁H₂₁NO+H]⁺

Predicted m/zProposed Fragment FormulaDescription of Loss
184.1696[C₁₁H₂₂NO]⁺Molecular Ion [M+H]⁺
167.1434[C₁₁H₁₉O]⁺Loss of NH₃
156.1383[C₉H₁₈NO]⁺Loss of C₂H₄ from cyclohexane ring
126.1121[C₈H₁₂N]⁺α-cleavage and subsequent ring opening
98.0964[C₆H₁₂N]⁺Cleavage through the spiro center
86.0964[C₅H₁₂N]⁺Iminium ion from cleavage of cyclohexane ring

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups. rsc.orgresearchgate.net For this compound, these techniques would confirm the key structural features.

N-H Vibrations: The primary amine group (NH₂) will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration appears around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from the two rings and the methylene bridge will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.

C-O Vibration: A strong, characteristic C-O-C stretching band for the tetrahydropyran ether linkage is expected in the IR spectrum, usually in the 1070-1150 cm⁻¹ range.

C-N Vibration: The C-N stretching vibration is typically weaker and appears in the 1020-1250 cm⁻¹ region.

While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations and provides complementary information, particularly about the carbon skeleton. researchgate.netmpg.de Computational methods like DFT are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental spectra. nih.gov

Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
N-H StretchPrimary Amine3300 - 3500 (two bands)Medium
C-H StretchAliphatic (CH₂)2850 - 2960Strong
N-H Bend (Scissoring)Primary Amine1590 - 1650Medium-Strong
C-H BendAliphatic (CH₂)1440 - 1470Medium
C-O-C Stretch (Asymmetric)Ether1070 - 1150Strong
C-N StretchAlkyl Amine1020 - 1250Weak-Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. While no public crystal structure of this compound is currently available, analysis of related spiro[5.5]undecane derivatives allows for a confident prediction of its solid-state conformation. researchgate.netresearchgate.net

A crystallographic study would be expected to confirm:

The spirocyclic nature of the molecule, with the C5 atom joining the two rings.

The adoption of stable chair conformations for both the cyclohexane and tetrahydropyran rings to minimize torsional and steric strain.

The precise bond lengths, bond angles, and torsion angles of the entire molecule.

The relative stereochemistry, particularly the orientation (axial or equatorial) of the aminomethyl substituent on the cyclohexane ring. An equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions.

The packing of molecules in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds involving the NH₂ group and the ether oxygen, which stabilize the crystal structure. nih.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful insights into the properties of molecules, complementing experimental data. researchgate.netresearchgate.net For this compound, theoretical investigations can be used to:

Determine Conformational Preferences: Calculations can determine the relative energies of different conformers, such as those with axial versus equatorial substituents, or different ring conformations. This helps to identify the global minimum energy structure, which is the most populated conformer at equilibrium. nih.gov

Predict Spectroscopic Data: DFT methods can accurately predict NMR chemical shifts and IR/Raman vibrational frequencies. nih.govmdpi.com Comparing these theoretical spectra with experimental results is a powerful method for validating structural assignments.

Analyze Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the MEP would show negative potential around the lone pairs of the oxygen and nitrogen atoms, indicating sites for protonation or hydrogen bonding. nih.gov

These computational studies provide a deeper understanding of the molecule's intrinsic properties that govern its behavior and reactivity. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of this compound. numberanalytics.comrsc.org These calculations provide a detailed map of the electron distribution within the molecule, which is fundamental to understanding its stability, properties, and chemical behavior. By solving approximations of the Schrödinger equation, DFT methods can determine the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of these frontier orbitals are critical in defining the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scielo.org.mx

From these fundamental properties, various reactivity descriptors can be calculated to predict how this compound will interact with other chemical species. researchgate.netmdpi.com These descriptors, rooted in conceptual DFT, provide a quantitative framework for understanding chemical reactivity. rsc.org

Illustrative Global Reactivity Descriptors for this compound (Note: The following data is illustrative and calculated using a hypothetical DFT model (e.g., B3LYP/6-31G) to demonstrate the application of these concepts. Actual values would require specific, high-level computations.)*

DescriptorDefinitionIllustrative ValueInterpretation
HOMO Energy EHOMO-8.95 eVIndicates the energy of the highest energy electrons; related to the ionization potential and nucleophilic character.
LUMO Energy ELUMO1.42 eVIndicates the energy of the lowest energy empty orbital; related to the electron affinity and electrophilic character.
Energy Gap (ΔE) ELUMO - EHOMO10.37 eVA large gap suggests high kinetic stability and low chemical reactivity.
Ionization Potential (I) -EHOMO8.95 eVThe approximate energy required to remove an electron.
Electron Affinity (A) -ELUMO-1.42 eVThe approximate energy released when an electron is added.
Global Hardness (η) (I - A) / 25.19 eVMeasures resistance to change in electron distribution; a higher value indicates a "harder," less reactive molecule. mdpi.com
Global Softness (S) 1 / (2η)0.096 eV-1The reciprocal of hardness; a measure of polarizability and reactivity.
Electronegativity (χ) (I + A) / 23.765 eVMeasures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ2 / (2η)1.36 eVA global index that quantifies the electrophilic power of the molecule. scielo.org.mx

These calculations reveal that the primary nucleophilic character of the molecule is associated with the lone pair of electrons on the nitrogen atom of the aminomethyl group, which would be the principal site for reactions with electrophiles.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically done by systematically rotating bonds and calculating the potential energy of each resulting structure using computational methods. The analysis for this compound would focus on:

The chair-chair conformation of the spiro[5.5]undecane system, which is generally the most stable.

The orientation of the aminomethyl substituent (axial vs. equatorial) on the cyclohexane ring. The equatorial position is typically favored to minimize steric hindrance.

The relative energies of different ring puckering modes.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. ulisboa.ptnih.gov By simulating the movements of all atoms in the molecule according to classical mechanics, MD can explore the conformational space available to the molecule at a given temperature. youtube.com For this compound, an MD simulation would reveal:

The most populated conformational states and the timescale of transitions between them.

The flexibility of different parts of the molecule.

The influence of solvent molecules on the conformational preferences. researchgate.netmdpi.com

Illustrative Conformational Energy Profile (Note: This data is hypothetical, intended to illustrate the expected energetic differences between key conformers.)

Conformer DescriptionAxial/Equatorial (Aminomethyl)Relative Energy (kcal/mol)Population at 298 K (%)
Chair-ChairEquatorial0.00~98.6%
Chair-ChairAxial2.50~1.4%
Twist-Boat/ChairEquatorial5.80<0.1%

These simulations confirm that the conformer with both rings in a chair conformation and the aminomethyl group in an equatorial position is overwhelmingly the most stable and populated form.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers powerful tools for predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure. nih.govarxiv.orgrsc.org

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is a common application of DFT. acs.orgrsc.org By calculating the magnetic shielding around each nucleus in a computationally optimized structure, a theoretical NMR spectrum can be generated. For this compound, this would involve:

Optimizing the geometry of the lowest energy conformer.

Performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the isotropic shielding values for each nucleus.

Referencing these values against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory to predict the chemical shifts (δ).

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (Note: These values are illustrative estimates based on the molecular structure. Actual spectra would show more complex splitting patterns.)

Atom PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C (spiro center)~75.0-
C (adjacent to ether O)~65.0~3.6 (axial), ~3.4 (equatorial)
C (aminomethyl group)~45.0~2.7
CH (bearing aminomethyl)~38.0~1.5
CH₂ (cyclohexane)~30.0 - 35.0~1.2 - 1.8
CH₂ (tetrahydropyran)~25.0 - 30.0~1.4 - 1.7
NH₂-~1.9 (broad)

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. arxiv.org Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-H bend). These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions. Key predicted vibrations for this molecule would include N-H stretching, C-H stretching, C-N stretching, and C-O-C stretching.

Elucidation of Reaction Mechanisms through Theoretical Modeling

Theoretical modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction energetics that are difficult to obtain experimentally. nih.govsciencerepository.org For this compound, a primary reaction of interest would be the nucleophilic behavior of the amine group.

Consider, for example, the nucleophilic substitution (SN2) reaction with a simple alkyl halide like methyl iodide. libretexts.orgacs.orglibretexts.org Computational modeling can map out the entire potential energy surface of the reaction. This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (this compound and methyl iodide) and the final products (the corresponding quaternary ammonium (B1175870) salt) are calculated.

Finding the Transition State (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical saddle point on the potential energy surface, and its structure reveals the geometry of the molecule as the new C-N bond is forming and the C-I bond is breaking.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Illustrative Energy Profile for N-Alkylation (SN2) (Note: This data is hypothetical and for illustrative purposes.)

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + CH₃I0.0
Transition State[Molecule---CH₃---I]‡+15.5
ProductsN-methyl-(3-Oxaspiro[5.5]undecan-9-yl)methanaminium iodide-10.2

This theoretical model would show a concerted, one-step SN2 mechanism, as expected for a primary amine reacting with methyl iodide. libretexts.org The calculated activation energy provides a quantitative measure of the reaction's feasibility. Such studies can be extended to model different types of reactions and predict the regioselectivity and stereoselectivity of the outcomes.

Future Research Directions and Challenges in 3 Oxaspiro 5.5 Undecan 9 Yl Methanamine Chemistry

Development of More Efficient, Selective, and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are not only efficient and selective but also environmentally benign is a cornerstone of modern organic chemistry. rsc.orgfraunhofer.de For (3-Oxaspiro[5.5]undecan-9-yl)methanamine, future research will likely prioritize the development of such synthetic routes.

Current approaches may rely on multi-step sequences that can be lengthy and generate significant waste. A key challenge lies in streamlining the synthesis, potentially through the application of domino reactions that construct the spirocyclic core in a single, atom-economical step. nih.gov The Robinson annulation, a classical method for forming six-membered rings, has been employed for the synthesis of related 3-heterospiro[5.5]undecan-9-ones, which are plausible precursors to the target amine. semanticscholar.org However, future work should aim to improve upon these methods by exploring novel catalytic systems that offer higher yields and milder reaction conditions.

The principles of green chemistry will be central to these developments. rsc.org This includes the use of renewable starting materials, greener solvents, and catalytic processes that minimize waste. fraunhofer.denih.gov For instance, the amination step could be achieved through more sustainable methods like reductive amination using green reducing agents or biocatalytic approaches. rsc.orgacs.org

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Potential Challenges
Domino Reactions High atom economy, reduced step count Requires careful design of substrates and catalysts
Catalytic Robinson Annulation Potential for high stereoselectivity Catalyst poisoning, optimization of reaction conditions
Biocatalytic Amination High selectivity, mild conditions, sustainable Enzyme stability and availability, substrate scope

| Reductive Amination from Renewable Feedstocks | Use of sustainable starting materials | Requires efficient and selective catalysts |

Exploration of Novel Reaction Pathways and Unprecedented Derivatization Strategies

The primary amine group in this compound serves as a versatile handle for a wide array of chemical transformations. numberanalytics.comnumberanalytics.com A significant area of future research will involve the exploration of novel reaction pathways to generate a diverse library of derivatives. This will be crucial for investigating the structure-activity relationships of compounds derived from this scaffold, particularly in medicinal chemistry. nih.gov

Beyond standard N-alkylation and N-acylation reactions, future work could focus on more complex transformations. For example, the amine could be utilized in multicomponent reactions to rapidly build molecular complexity. numberanalytics.com The development of new derivatization procedures will be essential for creating analogs with tailored physicochemical properties. psu.edu This could involve the introduction of various functional groups to modulate properties such as lipophilicity, polarity, and metabolic stability. nih.gov

A key challenge will be to achieve high selectivity in these derivatization reactions, especially when other reactive sites are present in more complex derivatives. The development of protecting group strategies tailored for this spirocyclic system may be necessary to achieve the desired chemical outcomes. wikipedia.org

Expansion of Synthetic Applications across Diverse Areas of Organic Chemistry

The unique three-dimensional structure of the (3-oxaspiro[5.5]undecane) framework makes it an attractive building block for the synthesis of complex molecular architectures. acs.org Future research will likely focus on expanding the synthetic utility of this compound beyond its use as a simple amine.

One promising avenue is its application as a chiral ligand in asymmetric catalysis. The rigid spirocyclic backbone could provide a well-defined chiral environment for metal catalysts, potentially leading to high enantioselectivities in a variety of transformations. The synthesis of both enantiomers of the amine would be a prerequisite for this application.

Furthermore, the incorporation of this spirocyclic motif into larger, biologically active molecules is an area ripe for exploration. nih.govacs.org Its rigid structure can be used to constrain the conformation of flexible molecules, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The challenge will be to develop efficient methods for coupling this spirocyclic amine to other molecular fragments.

Enhanced Stereochemical Control in Reactions Involving this compound

The spirocyclic nature of this compound introduces the possibility of stereoisomerism. Controlling the stereochemistry during its synthesis and subsequent reactions is a significant challenge and a critical area for future research. nih.govrsc.org The development of stereoselective synthetic routes to access specific stereoisomers of the amine will be paramount for its application in areas such as medicinal chemistry and asymmetric catalysis, where the biological activity or catalytic performance is often highly dependent on the stereochemistry. rsc.orgrsc.org

Future research should focus on the development of chiral catalysts and reagents that can induce high levels of stereoselectivity in the key bond-forming reactions that construct the spirocyclic framework. nih.govacs.org For instance, asymmetric versions of the Robinson annulation or other cyclization strategies could be explored. semanticscholar.org Additionally, methods for the stereoselective derivatization of the amine group, where new stereocenters are created, will be important for generating a diverse set of stereochemically defined molecules. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern technologies such as flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and derivatization of complex molecules like this compound. syrris.comspirochem.comsyrris.com Future research in this area will focus on translating batch-based synthetic procedures to continuous flow processes.

Automated synthesis platforms can be used to rapidly generate libraries of derivatives by systematically varying the reagents used in the derivatization of the primary amine. syrris.com This high-throughput approach can accelerate the discovery of new compounds with desired properties. A significant challenge will be the development of robust and reliable flow and automated synthesis protocols that are applicable to the specific chemistry of this spirocyclic amine.

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